molecular formula C8H8N4O B121475 3-(5-methyl-1H-tetrazol-1-yl)phenol CAS No. 157124-40-8

3-(5-methyl-1H-tetrazol-1-yl)phenol

Cat. No. B121475
M. Wt: 176.18 g/mol
InChI Key: ZNAULYCHNQCCGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-methyl-1H-tetrazol-1-yl)phenol involves various methods and starting materials. For instance, a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized with different substituents, displaying intense fluorescence and high quantum yields . Another related compound, 5-methoxy-

Scientific Research Applications

Synthesis and Characterization

  • 3-(5-methyl-1H-tetrazol-1-yl)phenol and similar compounds have been synthesized and characterized through various methods. Wen Yong-hong (2012) detailed the synthesis and properties of 3-4-fluorine-(1 H-tetrazole-5-yl) phenol, highlighting the compound's needle crystal structure and characterization by NMR (Wen Yong-hong, 2012). Similarly, Yao Ru-fu (2009) synthesized 4-(2H-tetrazol-5-yl)phenol hydrate and provided an extensive characterization, including X-ray diffraction analysis (Yao Ru-fu, 2009).

Molecular Docking and Biological Activity

  • Molecular docking studies and biological activities of tetrazole derivatives, including those structurally similar to 3-(5-methyl-1H-tetrazol-1-yl)phenol, have been extensively studied. Al-Hourani et al. (2015) and others have demonstrated the synthesis and molecular structure determination of tetrazole derivatives, alongside bioassay studies to understand their interaction with biological systems (Baker Jawabrah Al-Hourani et al., 2020). These studies not only elucidate the structural properties of these compounds but also their potential biological applications.

Antimicrobial and Antibacterial Properties

  • The antimicrobial and antibacterial properties of tetrazole derivatives, including those related to 3-(5-methyl-1H-tetrazol-1-yl)phenol, have been a focus of several studies. S. Arulmurugan et al. (2011) synthesized novel tetrazole derivatives and assessed their antimicrobial activity, showing promising results (S. Arulmurugan et al., 2011). Such studies contribute significantly to understanding the biological implications of these compounds.

properties

IUPAC Name

3-(5-methyltetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAULYCHNQCCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587937
Record name 3-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-tetrazol-1-yl)phenol

CAS RN

157124-40-8
Record name 3-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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